2-Amino-6-cyanopyrazine
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Overview
Description
2-Amino-6-cyanopyrazine is an organic compound that belongs to the class of aminopyrazines . These are organic compounds containing an amino group attached to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-cyanopyrazine is represented by the linear formula C5H4N4 . Its molecular weight is 120.11 . The InChI code for this compound is 1S/C5H4N4/c6-1-4-2-8-3-5(7)9-4/h2-3H, (H2,7,9) .Physical And Chemical Properties Analysis
2-Amino-6-cyanopyrazine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
2-Amino-6-cyanopyrazine serves as an intermediate in the synthesis of diverse heterocyclic compounds. Sato and Kadota (1992) demonstrated its utility in homolytic acylation reactions to form 5-acyl-3-aminopyrazinecarboxylic acid derivatives (Sato & Kadota, 1992). Similarly, Sato (1989) explored its preparation through reactions with 3-aminopyrazine 1-oxide and trimethylsilyl cyanide (Sato, 1989).
2. Antimycobacterial Properties
Zítko et al. (2011) synthesized and evaluated a series of compounds related to pyrazinamide, including N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, for antimycobacterial properties against Mycobacterium tuberculosis (Zítko et al., 2011).
3. Fluorescent Dye Synthesis
Shirai et al. (1998) explored the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes, highlighting the potential of such compounds as fluorescent dye chromophores for functional materials (Shirai et al., 1998).
4. Synthesis of Novel Heterocyclic Substances
Behbehani et al. (2011) used 2-arylhdrazononitriles, including 2-amino-3-cyanopyrazine derivatives, to create a variety of new heterocyclic substances with promising antimicrobial activities (Behbehani et al., 2011).
5. Bioconversion Studies
Wieser et al. (1997) presented a study on the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., a process relevant for the synthesis of antituberculous agents (Wieser et al., 1997).
Safety And Hazards
properties
IUPAC Name |
6-aminopyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-4-2-8-3-5(7)9-4/h2-3H,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZVCPCJIMIEQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608803 |
Source
|
Record name | 6-Aminopyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-cyanopyrazine | |
CAS RN |
59489-39-3 |
Source
|
Record name | 6-Amino-2-pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59489-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminopyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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